molecular formula C27H22N2O7S B2739037 [1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 852701-55-4

[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2739037
CAS No.: 852701-55-4
M. Wt: 518.54
InChI Key: UAAXRQZRJHOBTF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with anthracene and phenylethenyl groups. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The phenylethenyl group is a common moiety in organic chemistry, often involved in conjugated systems .

Scientific Research Applications

Fluorescent Probes and Environmental Sensing

A study by Houdier et al. (2000) discusses the use of a fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds in water samples. This probe is an evolution of a molecule initially proposed for trace measurement of aldehydes and ketones. The improved synthesis of such oxyamino probes led to better sensitivity and very low limits of detection for carbonyl compounds, showcasing the application in environmental water samples analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Probe Synthesis for Cysteine Oxidation Detection

Ratnayake et al. (2012) investigated the synthesis of novel fluorescent probes for detecting specific oxidation states of cysteine, demonstrating the compound's utility in observing cellular processes and oxidative stress. The study involved coupling 2-aminoanthracene with chloroacetyl chloride, indicating the synthetic versatility of anthracene derivatives in developing tools for biochemical research (Ratnayake, Dunston, Lattmann, & Griffiths, 2012).

Electropolymerization for Conducting Films

Research by Badawy et al. (2006) on the electrochemical preparation of poly(1-amino-9,10-anthraquinone) films from aqueous solutions explores the use of anthracene derivatives in creating conducting polymer films. These films have potential applications in batteries, electrochromic display devices, and biosensors, highlighting the compound's relevance in materials science and engineering (Badawy, Ismail, & Medany, 2006).

Amidoxime-Functionalized Hydrazones for Chemical Technology

Stasevych et al. (2019) synthesized new (9,10-dioxoanthracen-1-yl)hydrazones containing amidoxime fragments, demonstrating applications in chemical technology. The synthesis and characterizations suggest potential in designing molecules for specific reactions, providing insights into the versatility of anthracene derivatives in synthetic chemistry (Stasevych, Zvarych, Novikov, & Vovk, 2019).

Properties

IUPAC Name

[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7S/c1-17(36-24(30)16-28-37(34,35)14-13-18-7-3-2-4-8-18)27(33)29-19-11-12-22-23(15-19)26(32)21-10-6-5-9-20(21)25(22)31/h2-15,17,28H,16H2,1H3,(H,29,33)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAXRQZRJHOBTF-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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